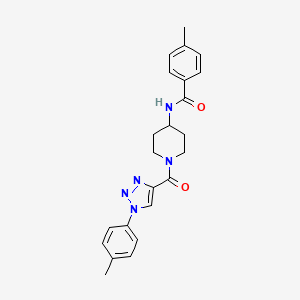

![molecular formula C23H22N2O2 B2887226 {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol CAS No. 708999-85-3](/img/structure/B2887226.png)

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

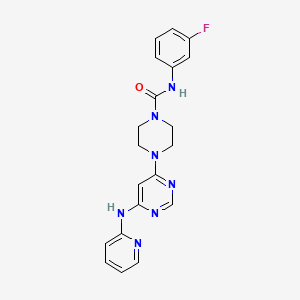

This compound is a complex organic molecule with a benzimidazole core . It contains a phenyl methanol group attached to the benzimidazole ring, and a 2-methylphenoxyethyl group also attached to the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring, which is a fused benzene and imidazole ring. Attached to this ring is a phenyl methanol group and a 2-methylphenoxyethyl group .Applications De Recherche Scientifique

DNA Binding Properties

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong affinity to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and plant chromosome analysis. Their utility extends to radioprotection and as topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Parabens, which share some structural similarities with benzimidazole derivatives, are used as preservatives in various products. Studies on their environmental fate and behavior highlight the persistent nature of such compounds in aquatic environments despite wastewater treatments. This research underscores the importance of understanding the biodegradability and ecological effects of synthetic compounds, including benzimidazole derivatives, in environmental science (Haman et al., 2015).

Optoelectronic Materials

Benzimidazole and its derivatives play a critical role in the development of optoelectronic materials. Research has shown that incorporating benzimidazole and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, useful for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This utilization demonstrates the vast potential of benzimidazole derivatives in advancing technology and material science (Lipunova et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-17-9-5-8-14-21(17)27-16-15-25-20-13-7-6-12-19(20)24-23(25)22(26)18-10-3-2-4-11-18/h2-14,22,26H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWTILGCUYVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)

![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)

![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)

![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)